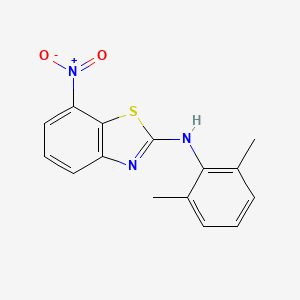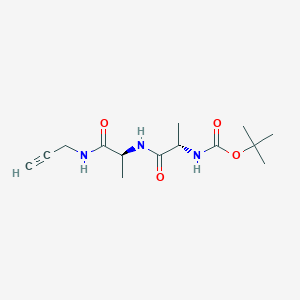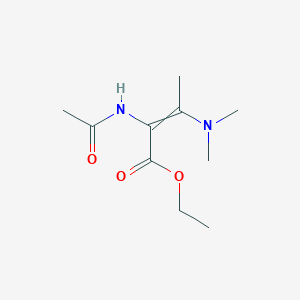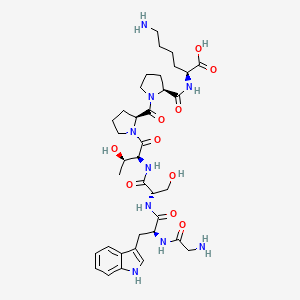
N-(2,6-Dimethylphenyl)-7-nitro-1,3-benzothiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Dimethylphenyl)-7-nitro-1,3-benzothiazol-2-amine: is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a nitro group at the 7th position and a dimethylphenyl group at the 2nd position of the benzothiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)-7-nitro-1,3-benzothiazol-2-amine typically involves the following steps:
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halogenating agents for electrophilic substitution and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: It can be used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Biology and Medicine:
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Cancer Research: It may be investigated for its potential anticancer properties through inhibition of specific enzymes or signaling pathways.
Industry:
Dyes and Pigments: The compound can be used as a precursor in the synthesis of dyes and pigments for textile and printing industries.
Sensors: It can be used in the development of chemical sensors for detecting specific analytes in environmental and industrial applications.
Wirkmechanismus
The mechanism of action of N-(2,6-Dimethylphenyl)-7-nitro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage. The compound may also interact with DNA or proteins, leading to inhibition of cellular processes and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
N-(2,6-Dimethylphenyl)-2-aminobenzothiazole: Similar structure but lacks the nitro group.
7-Nitro-1,3-benzothiazol-2-amine: Similar structure but lacks the dimethylphenyl group.
N-(2,6-Dimethylphenyl)-5-nitrobenzothiazole: Similar structure but with the nitro group at a different position.
Uniqueness: N-(2,6-Dimethylphenyl)-7-nitro-1,3-benzothiazol-2-amine is unique due to the specific positioning of the nitro and dimethylphenyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
820101-42-6 |
|---|---|
Molekularformel |
C15H13N3O2S |
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-7-nitro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C15H13N3O2S/c1-9-5-3-6-10(2)13(9)17-15-16-11-7-4-8-12(18(19)20)14(11)21-15/h3-8H,1-2H3,(H,16,17) |
InChI-Schlüssel |
LZNQVELWYQXSSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC2=NC3=C(S2)C(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Hexyl-1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14224927.png)
![Butanamide, N-[(1S)-2-oxocycloheptyl]-](/img/structure/B14224932.png)






![N-Phenyl-3-[(2-phenylaziridin-1-yl)imino]butanamide](/img/structure/B14224965.png)
![4-[tert-Butyl(prop-2-en-1-yl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14224977.png)
